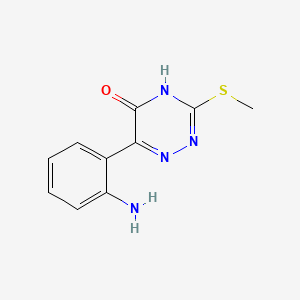
6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol, also known as AMT, is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry. It belongs to the class of triazine derivatives, which have been found to exhibit diverse biological activities such as antimicrobial, antiviral, and anticancer properties. The unique chemical structure of AMT makes it a promising candidate for further research in drug discovery.
作用機序
The exact mechanism of action of 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol is not yet fully understood. However, studies have suggested that it may work by inhibiting the activity of enzymes involved in the synthesis of nucleic acids. This could explain its activity against bacteria and viruses, as well as its potential anticancer properties.
Biochemical and Physiological Effects
6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol has been found to have several biochemical and physiological effects. In addition to its antimicrobial and antiviral properties, it has been shown to have anti-inflammatory effects. It has also been found to modulate the activity of certain neurotransmitters, suggesting potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol is its relatively simple synthesis method, which allows for large-scale production. Additionally, its unique chemical structure makes it a promising candidate for further research in drug discovery. However, its potential toxicity and limited bioavailability may limit its use in certain applications.
将来の方向性
There are several potential future directions for research on 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol. One area of interest is its potential applications in the treatment of neurological disorders, such as depression and anxiety. Another area of interest is its potential as a novel antimicrobial agent, particularly against drug-resistant strains of bacteria. Further studies are needed to fully understand the mechanism of action of 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol and its potential applications in medicinal chemistry.
合成法
The synthesis of 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol can be achieved through several methods, including the reaction of 2-aminophenylhydrazine with methyl isothiocyanate, followed by cyclization with formaldehyde. Another method involves the reaction of 2-aminophenylhydrazine with thiocyanic acid, followed by cyclization with formaldehyde. Both methods have been shown to yield high purity and yield of 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol.
科学的研究の応用
6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol has been the subject of several studies for its potential applications in medicinal chemistry. One study found that 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol exhibited potent activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. Another study showed that 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol had antiviral activity against herpes simplex virus type 1. Additionally, 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol has been found to exhibit anticancer properties, inhibiting the growth of cancer cells in vitro.
特性
IUPAC Name |
6-(2-aminophenyl)-3-methylsulfanyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-16-10-12-9(15)8(13-14-10)6-4-2-3-5-7(6)11/h2-5H,11H2,1H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMXAKSUCUWJAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C(=O)N1)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970167 |
Source


|
| Record name | 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5482-85-9 |
Source


|
| Record name | 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

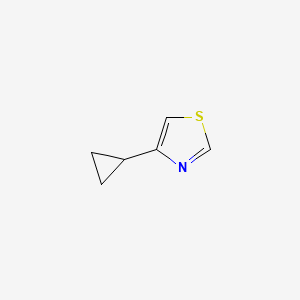
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)butanamide](/img/structure/B2607118.png)
![2-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B2607119.png)
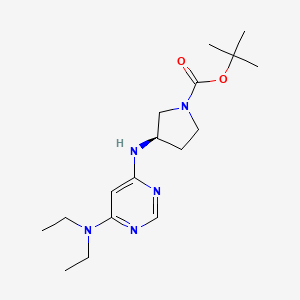
![Ethyl 4-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2607124.png)
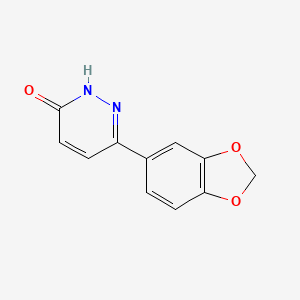
![Ethyl 4-[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2607126.png)
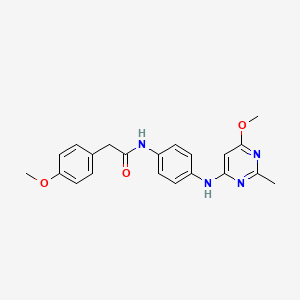
![2-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-chlorophenyl)quinazoline](/img/structure/B2607131.png)
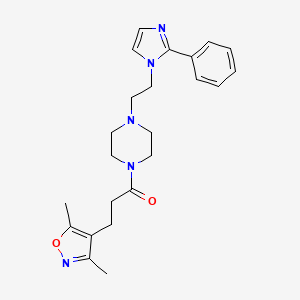


![3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2607137.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2607138.png)